molecular formula C16H14N2O2 B5202935 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol

3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol

Cat. No. B5202935
M. Wt: 266.29 g/mol
InChI Key: CIDBHFCLRYWFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic ring that contains two nitrogen and one oxygen atoms. The benzyl group attached to the oxadiazole ring enhances the stability and solubility of the compound, making it a suitable candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have also shown that 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol has several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol in lab experiments are numerous. Firstly, the compound is relatively easy to synthesize, making it readily available for research purposes. Secondly, it has shown promising results in various assays, indicating its potential as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in water, which may limit its efficacy in certain applications.

Future Directions

There are several future directions for research on 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which will provide insights into its potential therapeutic applications. Secondly, more research is needed to optimize the synthesis of this compound, which will improve its availability for research purposes. Finally, studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials, which will pave the way for its use in human medicine.

Synthesis Methods

The synthesis of 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol involves the reaction of benzyl hydrazine with 3-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting intermediate is then treated with potassium hydroxide and carbon disulfide to form the oxadiazole ring. Finally, the product is hydrolyzed with hydrochloric acid to yield the desired compound.

Scientific Research Applications

The potential applications of 3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol in scientific research are diverse. One of the most significant applications is in the field of medicinal chemistry, where this compound has shown promising results as an antifungal, antibacterial, and anticancer agent. Studies have shown that this compound has potent inhibitory effects on the growth of various cancer cells, including breast, lung, and colon cancer.

properties

IUPAC Name

3-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-14-8-4-7-13(9-14)11-16-17-15(18-20-16)10-12-5-2-1-3-6-12/h1-9,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDBHFCLRYWFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.